4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-(Benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The structure is substituted at position 4 with a benzenesulfonyl group and at position 8 with a naphthalene-2-carbonyl moiety.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-23(21-11-10-19-6-4-5-7-20(19)18-21)25-14-12-24(13-15-25)26(16-17-30-24)31(28,29)22-8-2-1-3-9-22/h1-11,18H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNUWZLLMKKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functional group modifications. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms the spirocyclic scaffold through highly regioselective carbon-carbon coupling and spiro scaffold steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic properties, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs of 4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane, focusing on substituents, molecular properties, and functional roles:
Key Observations:
Substituent Effects on Molecular Weight and Polarity: The target compound’s naphthalene-2-carbonyl group increases molecular weight (~468.5 estimated) compared to analogs like the 390.47 Da compound in . The naphthalene moiety also enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity Trends :
- Compounds with aromatic acyl groups (e.g., naphthalene-2-carbonyl in ) are often associated with enzyme inhibition or receptor binding due to π-π interactions .
- Fluorinated analogs (e.g., ) may exhibit enhanced blood-brain barrier penetration, a common strategy in CNS drug design .
Synthetic Accessibility :
- Spirocyclic cores are typically synthesized via cyclization reactions using dichloromethane or tetrahydrofuran as solvents, with acyl chlorides (e.g., 4-iodobenzoyl chloride in ) as key intermediates .
Biological Activity
4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the spirocyclic moiety and specific functional groups, suggest various applications in drug discovery and development.
Chemical Structure and Properties
The molecular formula for this compound is C24H24N2O4S, and it possesses a complex spirocyclic structure that contributes to its biological activity. The presence of the benzenesulfonyl and naphthalene-2-carbonyl groups enhances its potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating their activity. The precise mechanisms remain under investigation, but preliminary studies suggest interactions that may lead to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs may exhibit significant antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound's unique structure suggests potential as an anticancer agent. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Anti-inflammatory Effects
Anti-inflammatory properties have also been reported for structurally similar compounds. The ability to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial efficacy of spirocyclic compounds against Gram-positive bacteria, showing significant inhibition at low concentrations. |
| Study 2 | Evaluated the cytotoxic effects of related diazaspiro compounds on various cancer cell lines, revealing dose-dependent apoptosis induction. |
| Study 3 | Assessed anti-inflammatory activity in animal models, demonstrating reduction in inflammatory markers following treatment with similar spirocyclic derivatives. |
Q & A
Q. What are the key synthetic challenges in preparing 4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can they be addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key challenges include:
- Formation of the spirocyclic core : Cyclization steps often suffer from low yields due to steric hindrance. Using high-boiling solvents (e.g., DMF or toluene) under reflux (100–120°C) improves cyclization efficiency .
- Selective functionalization : Introducing the benzenesulfonyl and naphthalene-2-carbonyl groups requires orthogonal protecting strategies. For example, sulfonylation of the secondary amine precedes acylation to avoid cross-reactivity .
- Purity control : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended, followed by NMR and LC-MS to confirm structural integrity .
Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?
- NMR : - and -NMR are critical for distinguishing diastereomers and verifying substituent positions. For example, the spirocyclic protons (H-1 and H-5) exhibit distinct splitting patterns due to restricted rotation .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 507.18) and detects impurities (e.g., incomplete sulfonylation byproducts) .
- X-ray crystallography : Resolves absolute stereochemistry if chiral centers are present, though crystal growth may require vapor diffusion with chloroform/methanol .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this spirocyclic compound?
- Core modifications : Synthesize analogs with variations in the spiro ring size (e.g., [4.5] vs. [4.6]) or substituents (e.g., fluorinated benzenesulfonyl groups) to assess impact on target binding .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) based on the naphthalene moiety’s π-π stacking potential .
- In vitro screening : Prioritize assays for antimicrobial activity (MIC against S. aureus) or kinase inhibition (e.g., EGFR) due to structural parallels with known bioactive spirocycles .
Q. What experimental strategies mitigate conflicting data in reaction optimization studies?
- Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, solvent, catalyst loading) and identify optimal conditions. For example, a 2 factorial design resolved yield discrepancies (40–75%) in acylation steps .
- Mechanistic studies : Use in situ IR or -NMR to monitor reaction progress and detect intermediates (e.g., transient enolates) that may explain variability .
- Cross-validation : Compare synthetic routes from independent literature sources (e.g., benzenesulfonyl chloride vs. tosyl chloride for sulfonylation) to isolate protocol-dependent artifacts .
Q. How can the compound’s metabolic stability and toxicity profile be systematically assessed?
- In vitro metabolism : Use liver microsomes (human or rat) with LC-MS/MS to identify major metabolites (e.g., oxidative cleavage of the naphthalene ring) .
- Cytotoxicity screening : Test against HEK-293 or HepG2 cells (MTT assay) at 1–100 µM. Structural alerts (e.g., the sulfonyl group) may correlate with ROS generation .
- Computational toxicology : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
